

Overcoming Enzalutamide Resistance in Castration-Resistant Prostate Cancer: A Technical Overview of HG122

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Compound of Interest

Compound Name: **HG122**

Cat. No.: **B12426617**

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Introduction

The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide, represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). The continued activation of the AR signaling axis, despite androgen deprivation therapy, is a key driver of disease progression. This technical guide provides an in-depth overview of **HG122**, a novel small molecule compound that has demonstrated efficacy in overcoming enzalutamide resistance in preclinical models. **HG122** promotes the degradation of the AR protein through the proteasome pathway, thereby impairing AR signaling and inhibiting tumor growth and metastasis.^{[1][2]} This document summarizes the key quantitative data, details the experimental protocols used to evaluate **HG122**, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

HG122 circumvents enzalutamide resistance by directly targeting the androgen receptor for degradation. Mechanistically, **HG122** promotes the ubiquitination of the AR protein, marking it for subsequent degradation by the proteasome.^{[1][2]} This leads to a reduction in the total cellular levels of the AR protein, which in turn downregulates the expression of AR target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2

(TMPRSS2).[1][2] Notably, **HG122** accomplishes this without affecting the mRNA levels of AR itself, indicating a post-transcriptional mechanism of action.[1][2] By eliminating the AR protein, **HG122** effectively shuts down the signaling pathway that drives the growth of enzalutamide-resistant CRPC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **HG122**.

Table 1: In Vitro Efficacy of **HG122** in Prostate Cancer Cell Lines

Cell Line	AR Status	HG122 IC50 (μM)	Enzalutamide (10 μM) Effect on Growth	HG122 (2.5 μM) Effect on Growth
LNCaP	Positive	8.7[1]	Effective Inhibition[1]	Not specified
22Rv1	Positive	7.3[1]	No Significant Inhibition[1]	Remarkable Inhibition[1]
PC3	Negative	>20[1]	Not specified	Not specified
DU145	Negative	>20[1]	Not specified	Not specified

Table 2: In Vivo Efficacy of **HG122** in a 22Rv1 Subcutaneous Xenograft Model

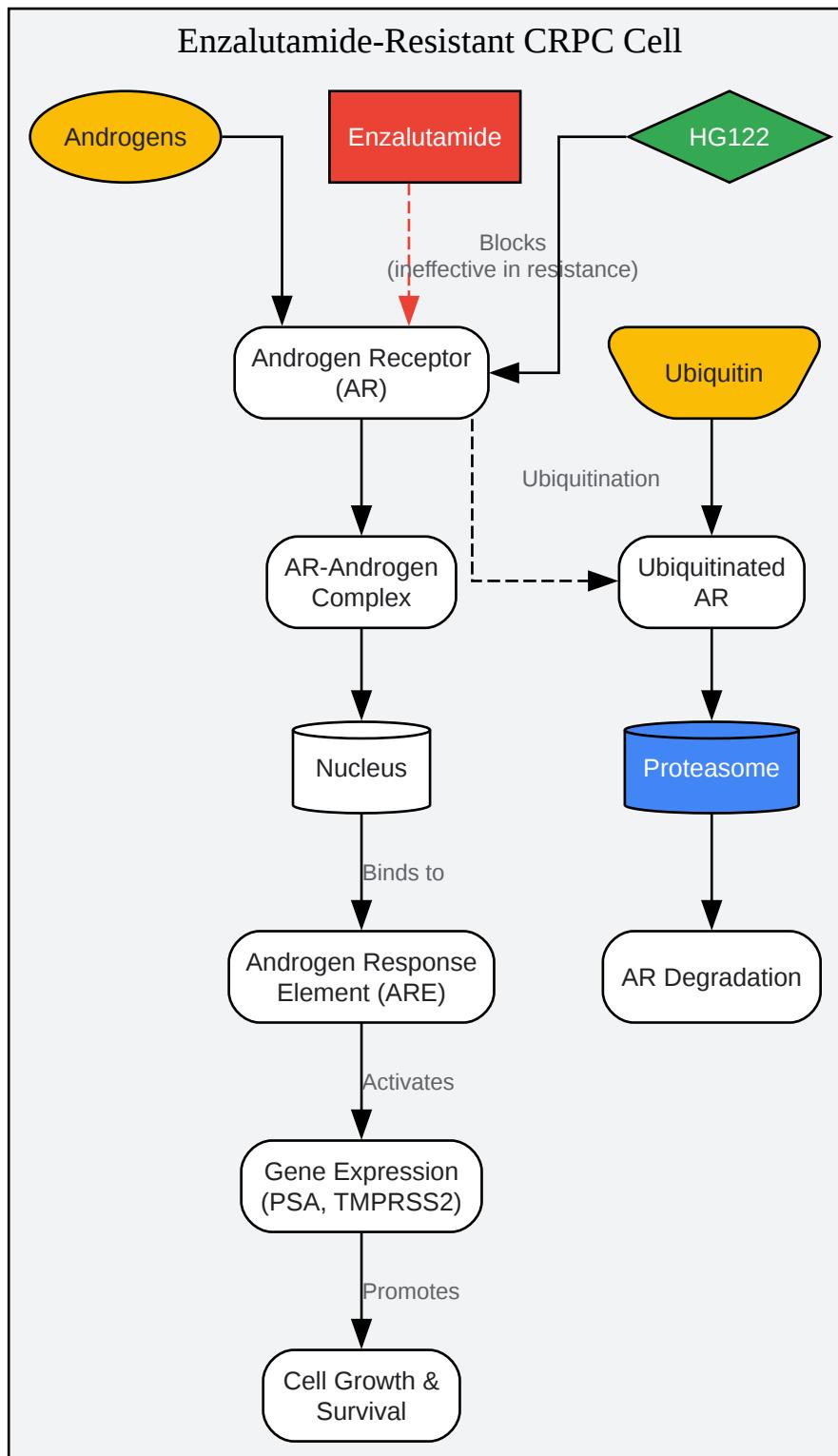
Treatment Group	Dose	Tumor Growth Inhibition
Vehicle	-	-
Bicalutamide (BIC)	10 mg/kg/d	30%
HG122	10 mg/kg/d	60%
HG122	25 mg/kg/d	~80%

Table 3: In Vivo Efficacy of **HG122** in an Orthotopic Castration-Resistant 22Rv1 Xenograft Model

Treatment Group	Dose	Tumor Volume Reduction
Vehicle	-	-
Enzalutamide	10 mg/kg/d	60% [1]
HG122	10 mg/kg/d	82% [1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **HG122** and the workflows of key experiments.



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Caption: Proposed mechanism of **HG122** in overcoming enzalutamide resistance.

In Vitro Cell Viability Assay Workflow

Seed prostate cancer cells (LNCaP, 22Rv1, PC3, DU145) in 96-well plates

Treat cells with varying concentrations of HG122

Incubate for 48 hours

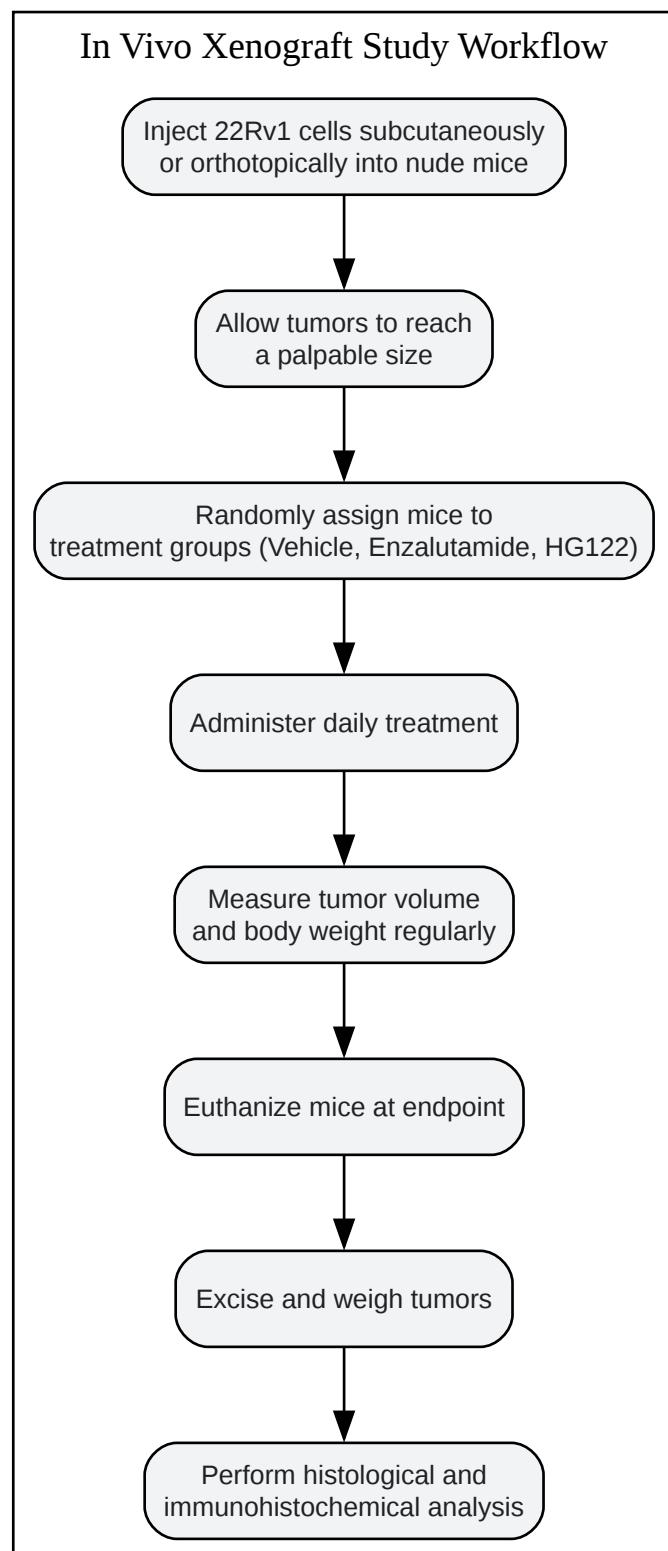
Add MTT reagent to each well

Incubate for 4 hours

Add solubilization solution (e.g., DMSO)

Measure absorbance at 570 nm

Calculate IC₅₀ values



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